3-(4-methoxyphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
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Overview
Description
3-(4-methoxyphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenylmethylsulfanyl group, and a prop-2-en-1-yl group attached to the triazole ring.
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Methylphenylmethylsulfanyl Group: This can be done through nucleophilic substitution reactions.
Addition of the Prop-2-en-1-yl Group: This step may involve alkylation reactions.
Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly involving catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Addition: The prop-2-en-1-yl group can participate in addition reactions, such as hydrogenation or halogenation.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-methoxyphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has various scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of antifungal or anticancer drugs.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar compounds to 3-(4-methoxyphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole include other triazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity or industrial applications. Examples of similar compounds include:
- 3-(4-methoxyphenyl)-4H-1,2,4-triazole
- 5-(4-methylphenyl)-4H-1,2,4-triazole
- 4-(prop-2-en-1-yl)-4H-1,2,4-triazole
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H21N3OS |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C20H21N3OS/c1-4-13-23-19(17-9-11-18(24-3)12-10-17)21-22-20(23)25-14-16-7-5-15(2)6-8-16/h4-12H,1,13-14H2,2-3H3 |
InChI Key |
VQEUGVJIKNLYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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